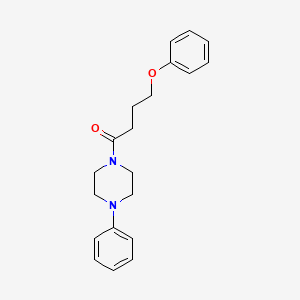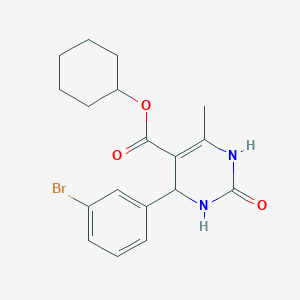![molecular formula C20H24O6 B5145007 4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde](/img/structure/B5145007.png)
4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C19H22O5. This compound is characterized by its complex structure, which includes multiple ethoxy and methoxy groups attached to a benzaldehyde core. It is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxyphenol and 3-methoxybenzaldehyde.
Etherification: The first step involves the etherification of 2-ethoxyphenol with ethylene glycol derivatives to form intermediate compounds.
Aldehyde Formation: The intermediate compounds are then subjected to oxidation reactions to introduce the aldehyde group, resulting in the formation of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
化学反应分析
Types of Reactions
4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Formation of 4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzoic acid.
Reduction: Formation of 4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate various biological pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 3-Ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde
- 4-[2-(3-Chlorophenoxy)ethoxy]-3-ethoxybenzaldehyde
- 3-Methoxy-4-[2-oxo-2-(2,4,5-trimethylphenyl)ethoxy]benzaldehyde
Uniqueness
4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenz
属性
IUPAC Name |
4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-3-24-17-6-4-5-7-18(17)25-12-10-23-11-13-26-19-9-8-16(15-21)14-20(19)22-2/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKYIXCPUGVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5144931.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5144934.png)
![4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5144941.png)
![4-{[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl][2-(4-methoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B5144949.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5144957.png)

![5-{3-chloro-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144974.png)
![(3S,4S)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxopiperazin-1-yl]-N-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B5144979.png)
![N-[4-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5144984.png)
![(5Z)-5-({3-[2-(3-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5145001.png)
![4-(4-ethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5145014.png)

![N-[(3,4-dichlorophenyl)methyl]-N-methyl-1-[1-(2-methylphenyl)tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B5145040.png)
![7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5145043.png)
